Carbazole Attachment Site: N-9 vs. 4-Oxy Pharmacophoric Differentiation
The target compound features a direct N-9 carbazole linkage, whereas carazolol employs a 4-oxy linker. This substitution eliminates one hydrogen bond acceptor (ether oxygen) and alters the dihedral angle between the carbazole plane and the propanolamine chain. In the aminoalcohol-carbazole series, the N-9 substitution pattern is associated with PfHsp90 inhibitory activity (e.g., compound 5E with chloro substitution at the carbazole 3-position showed IC₅₀ = 82 nM against Pf NF54 strain) [1], while the 4-oxy pattern (carazolol) confers high-affinity β-adrenoceptor binding (Ki = 0.030 nM at human β2-adrenoceptor) [2]. This pharmacophoric divergence means the two scaffolds engage fundamentally different target profiles. Direct quantitative data for this specific compound are not published.
| Evidence Dimension | Carbazole attachment chemistry and primary target profile divergence |
|---|---|
| Target Compound Data | N-9 carbazole linkage; PfHsp90/antiparasitic target profile inferred from CAA class SAR [1] |
| Comparator Or Baseline | Carazolol: 4-oxy carbazole linkage; Ki = 0.030 nM at human β2-AR; Ki = 0.4 nM at β3-AR; Kd = 0.15 nM at cortical β-receptors [2] |
| Quantified Difference | Qualitative scaffold-level differentiation; distinct target families (GPCR vs. chaperone) |
| Conditions | Comparative pharmacophoric analysis based on published CAA and carazolol literature |
Why This Matters
The N-9 vs. 4-oxy divergence fundamentally determines whether the compound engages β-adrenoceptors (cardiovascular) or PfHsp90/hematin-related targets (antiparasitic), making these scaffolds non-interchangeable.
- [1] Wang T, Mäser P, Picard D. J Med Chem. 2016;59(13):6344-6352. Compound 5E IC₅₀ = 82 nM against Pf NF54; Table 1. View Source
- [2] BindingDB BDBM50027663. Carazolol Ki = 0.030 nM at human β2-adrenergic receptor expressed in CHO cells. View Source
